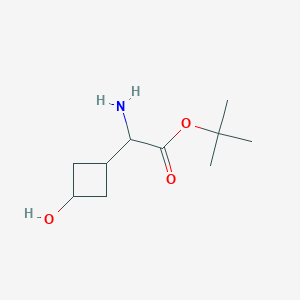
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxycyclobutyl moiety. It is a versatile molecule that finds applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, 0-25°C.
Substitution: Acyl chlorides, sulfonyl chlorides, dichloromethane or acetonitrile, room temperature.
Major Products Formed
Oxidation: Formation of tert-butyl 2-amino-2-(3-oxocyclobutyl)acetate.
Reduction: Regeneration of this compound.
Substitution: Formation of amides or sulfonamides depending on the electrophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclobutyl moiety can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar in structure but with an additional ethoxypropoxy group.
Tert-butyl bromoacetate: A precursor used in the synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Contains a bis(hydroxyethyl)amino group instead of the hydroxycyclobutyl moiety.
Uniqueness
This compound is unique due to its hydroxycyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8(11)6-4-7(12)5-6/h6-8,12H,4-5,11H2,1-3H3 |
InChI Key |
CDMWSIUZIIAWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


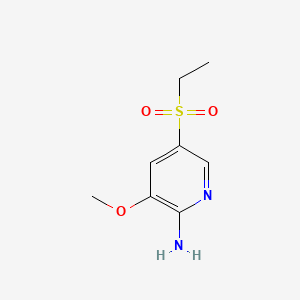

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

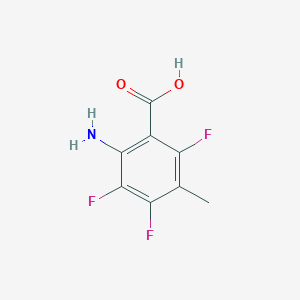
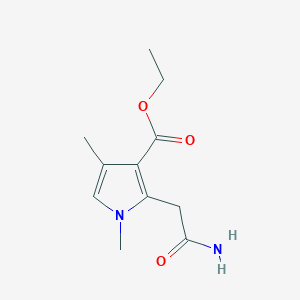
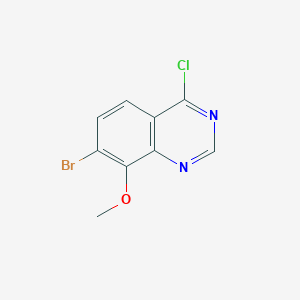
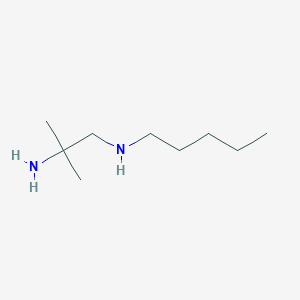

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
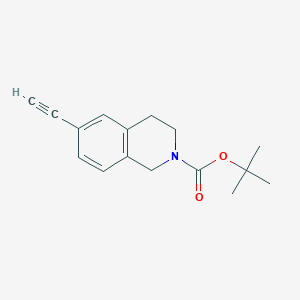
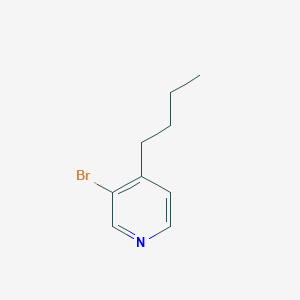
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
